molecular formula C7H7BO4 B1630995 3,4-Methylenedioxyphenylboronic acid CAS No. 94839-07-3

3,4-Methylenedioxyphenylboronic acid

Cat. No. B1630995
CAS RN: 94839-07-3
M. Wt: 165.94 g/mol
InChI Key: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
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Description

3,4-Methylenedioxyphenylboronic acid (MDPB) is a chemical compound that is used in a variety of scientific research applications. It is a member of the family of boronic acids, which are compounds that contain a boron atom bonded to two oxygen atoms and a hydroxy group. MDPB is used as a reagent in a number of organic synthesis reactions, and has been studied for its potential applications in the fields of biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MDPB.

Scientific Research Applications

Metabolic Fate Studies

  • Research has explored the metabolic fate of related compounds to 3,4-Methylenedioxyphenylboronic acid, such as gallic acid, which undergoes 0-methylation and dehydroxylation in the animal body. This provides insights into how similar compounds might be metabolized and their potential applications in food and therapeutic treatments (Booth et al., 1959).

Bioorthogonal Chemistry

  • A study demonstrated the use of 2-formylphenylboronic acid (a compound related to 3,4-Methylenedioxyphenylboronic acid) in forming a stable boron-nitrogen heterocycle, which has applications in bioorthogonal coupling reactions, particularly useful for protein conjugation under physiologically compatible conditions (Dilek et al., 2015).

Organic Synthesis

  • Research on the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids, which include compounds structurally similar to 3,4-Methylenedioxyphenylboronic acid, has been conducted. This process is significant for the synthesis of biologically active natural and artificial compounds (Yamamoto & Kirai, 2008).

Nanotechnology

  • The development of Ag/zeolite nanocomposites using phenylboronic acid derivatives (closely related to 3,4-Methylenedioxyphenylboronic acid) has been reported. These nanocomposites are used as catalysts for hydroxylation of phenylboronic acid to phenol and reduction of various dyes, showcasing their potential in environmental applications (Hatamifard et al., 2016).

Glucose Sensing

  • A study on 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (a derivative of 3,4-Methylenedioxyphenylboronic acid) has been conducted for enzyme-free glucose sensing. This showcases the potential of these compounds in developing new glucose sensorsfor medical and diagnostic purposes (Bao et al., 2021).

Catalysis

  • Research indicates that primary alkylboronic acids, which are structurally related to 3,4-Methylenedioxyphenylboronic acid, act as highly effective catalysts in the dehydrative amide condensation of α-hydroxycarboxylic acids. This discovery is significant for large-scale chemical synthesis and pharmaceutical manufacturing (Yamashita, Sakakura, & Ishihara, 2013).

Supramolecular Chemistry

  • Phenylboronic acids, closely related to 3,4-Methylenedioxyphenylboronic acid, have been used in the design and synthesis of supramolecular assemblies. This research is pivotal in developing new materials and understanding molecular interactions (Pedireddi & Seethalekshmi, 2004).

properties

IUPAC Name

1,3-benzodioxol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHPUBKZZPSUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370261
Record name 3,4-METHYLENEDIOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Methylenedioxyphenylboronic acid

CAS RN

94839-07-3
Record name 3,4-METHYLENEDIOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H-1,3-benzodioxol-5-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Butyl lithium (BuLi) (5.6 mL, 1.40 equiv) was added dropwise to a solution of 5-bromobenzo[d][1,3]dioxole (2 g, 9.95 mmol, 1.00 equiv) and triisopropyl borate (1.96 g, 14.00 mmol, 1.40 equiv) in THF (20 mL) at −78° C. in a 100-mL 3-necked round-bottom flask under an inert atmosphere of nitrogen. The mixture was stirred at room temperature for 4 hr, quenched with water (10 mL), and acidified with H2SO4 (4.9 g, 50.00 mmol, 5.00 equiv). The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at reflux. The solution was extracted with 3×50 mL of ethyl acetate and the organic layers combined, dried over anhydrous sodium sulfate and concentrated under vacuum. The resulting solid material was washed with 3×3 mL of ethyl acetate. This resulted in 0.5 g (30%) of benzo[d][1,3]dioxol-5-ylboronic acid as a white solid.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
L Dong, YJ Xu, LF Cun, X Cui, AQ Mi, YZ Jiang… - Organic …, 2005 - ACS Publications
A new rhodium-catalyzed highly enantioselective nitroallylation of 2-nitrocyclohex-2-enol esters with arylboronic acids is described. A rhodium complex of [RhOH(COD)] 2 and optically …
Number of citations: 82 pubs.acs.org
Y Ding, JL DeLorey, MA Clark - Bioconjugate Chemistry, 2016 - ACS Publications
A novel Pd catalyst system, [(t-Bu) 2 P(OH)] 2 PdCl 2 (POPd) with the ligand sodium 2′-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1′-biphenyl]-3-sulfonate, is reported. It effectively …
Number of citations: 55 pubs.acs.org
NM Ali, A McKillop, MB Mitchell, RA Rebelo… - Tetrahedron, 1992 - Elsevier
The palladium-catalysed cross-coupling reactions of arylboronic acids with a variety of π-deficient heteroaryl chlorides proceed in high yield. [1,4-Bis(diphenylphosphino)butane]…
Number of citations: 170 www.sciencedirect.com
KM Dawood, A Kirschning - Tetrahedron, 2005 - Elsevier
The catalytic activity of a 2-pyridinealdoxime-based Pd(II)-complex covalently anchored via the oxime moiety to a glass/polymer composite material was evaluated in Suzuki–Miyaura …
Number of citations: 84 www.sciencedirect.com
LS Liebeskind, J Srogl - Organic letters, 2002 - ACS Publications
Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions | Organic Letters ACS ACS Publications C&EN CAS Find my institution Blank image Log In …
Number of citations: 328 pubs.acs.org
L Dong, YJ Xu, WC Yuan, X Cui, LF Cun, LZ Gong - 2006 - Wiley Online Library
Highly enantioselective rhodium‐catalyzed nitroallylations of arylboronic acids and arylzinc chlorides with cyclic nitroallyl acetates are described. Catalyst screening indicated that the …
GM Boland, DMX Donnelly, JP Finet… - Journal of the Chemical …, 1996 - pubs.rsc.org
Palladium-catalysed coupling of the 4-chloro- or 4-bromo-coumarins 1–4 with arylboronic acids 5–13 under the Suzuki reaction conditions constitutes an efficient access to 4-…
Number of citations: 95 pubs.rsc.org
S Lee, T Rovis - ACS catalysis, 2021 - ACS Publications
Herein, we report a Rh(III)-catalyzed three-component carboamination of alkenes from readily available aryl boronic acids as a carbon source and dioxazolones as nitrogen …
Number of citations: 30 pubs.acs.org
TM Razler, Y Hsiao, F Qian, R Fu… - The Journal of …, 2009 - ACS Publications
A ligand-free Suzuki−Miyaura reaction for the cross-coupling of aryl and heteroaryl bromides with aryl and heteroarylboronic acids has been developed utilizing catalytic polyethylene …
Number of citations: 89 pubs.acs.org
T Sawada, M Nakada - Advanced Synthesis & Catalysis, 2005 - Wiley Online Library
We have examined the catalytic asymmetric intramolecular cyclopropanation (IMCP) reactions of 5‐aryl‐1‐diazo‐1‐mesitylsulfonyl‐5‐hexen‐2‐ones, and found that the substituent of …
Number of citations: 57 onlinelibrary.wiley.com

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